molecular formula C8H15NO B13326592 (6S,8AS)-octahydroindolizin-6-ol

(6S,8AS)-octahydroindolizin-6-ol

Katalognummer: B13326592
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: IMDUSAGUOHPKQK-YUMQZZPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6S,8AS)-octahydroindolizin-6-ol is a chemical compound that belongs to the class of indolizidines. Indolizidines are bicyclic nitrogen-containing heterocycles that have significant biological and pharmacological activities. This compound is characterized by its octahydroindolizine core structure with a hydroxyl group at the 6th position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6S,8AS)-octahydroindolizin-6-ol typically involves the reduction of indolizidine derivatives. One common method is the catalytic hydrogenation of indolizidine precursors under mild conditions. The reaction is usually carried out in the presence of a palladium or platinum catalyst, with hydrogen gas as the reducing agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(6S,8AS)-octahydroindolizin-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated indolizidine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Fully saturated indolizidine derivatives.

    Substitution: Various substituted indolizidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(6S,8AS)-octahydroindolizin-6-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (6S,8AS)-octahydroindolizin-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 6th position plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (6S,8AS)-octahydroindolizin-6-one: Similar structure but with a ketone group instead of a hydroxyl group.

    (6S,8AS)-octahydroindolizin-6-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

(6S,8AS)-octahydroindolizin-6-ol is unique due to its specific hydroxyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactions that are not possible with its ketone or amine analogs.

Eigenschaften

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

(6S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizin-6-ol

InChI

InChI=1S/C8H15NO/c10-8-4-3-7-2-1-5-9(7)6-8/h7-8,10H,1-6H2/t7-,8-/m0/s1

InChI-Schlüssel

IMDUSAGUOHPKQK-YUMQZZPRSA-N

Isomerische SMILES

C1C[C@H]2CC[C@@H](CN2C1)O

Kanonische SMILES

C1CC2CCC(CN2C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.